molecular formula C10H9N3O B13073139 1-[5-(1H-Pyrazol-1-yl)pyridin-2-yl]ethan-1-one

1-[5-(1H-Pyrazol-1-yl)pyridin-2-yl]ethan-1-one

Cat. No.: B13073139
M. Wt: 187.20 g/mol
InChI Key: XXCAPSNLVITIQI-UHFFFAOYSA-N
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Description

1-[5-(1H-Pyrazol-1-yl)pyridin-2-yl]ethan-1-one is a heterocyclic compound that features both pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(1H-Pyrazol-1-yl)pyridin-2-yl]ethan-1-one typically involves the reaction of pyrazole derivatives with pyridine-based compounds. One common method includes the condensation of 2-acetylpyridine with 1H-pyrazole under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or acetonitrile, with catalysts like p-toluenesulfonic acid or potassium carbonate to facilitate the process .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: 1-[5-(1H-Pyrazol-1-yl)pyridin-2-yl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[5-(1H-Pyrazol-1-yl)pyridin-2-yl]ethan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[5-(1H-Pyrazol-1-yl)pyridin-2-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-[2-(1H-Pyrazol-1-yl)pyridin-3-yl]ethan-1-one
  • 1-[5-(1H-Pyrazol-1-yl)pyridin-3-yl]ethan-1-one
  • 1-[2-(1H-Pyrazol-1-yl)pyridin-4-yl]ethan-1-one

Comparison: 1-[5-(1H-Pyrazol-1-yl)pyridin-2-yl]ethan-1-one is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and binding properties. Compared to its analogs, this compound may exhibit different electronic and steric effects, leading to variations in its chemical behavior and biological activity .

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

1-(5-pyrazol-1-ylpyridin-2-yl)ethanone

InChI

InChI=1S/C10H9N3O/c1-8(14)10-4-3-9(7-11-10)13-6-2-5-12-13/h2-7H,1H3

InChI Key

XXCAPSNLVITIQI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=C(C=C1)N2C=CC=N2

Origin of Product

United States

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